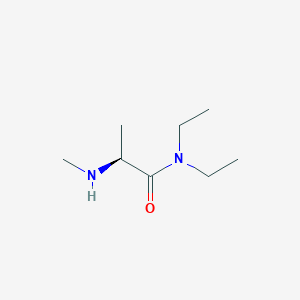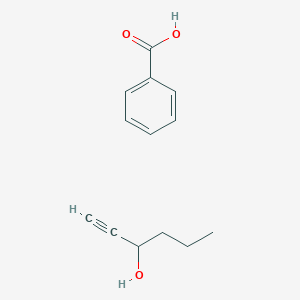
Benzoic acid;hex-1-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;hex-1-yn-3-ol is a compound that combines the properties of benzoic acid and hex-1-yn-3-ol. Benzoic acid is a simple aromatic carboxylic acid, while hex-1-yn-3-ol is an alkyne with a hydroxyl group. This unique combination of functional groups makes the compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Benzoic Acid Preparation
Oxidation of Toluene: Benzoic acid can be synthesized by the catalytic oxidation of toluene using air and catalysts like vanadium pentoxide (V2O5) or manganese and cobalt acetates.
Hydrolysis of Benzene Trichloride: Another method involves the hydrolysis of benzene trichloride with calcium hydroxide in the presence of iron powder as a catalyst.
-
Hex-1-yn-3-ol Preparation
Alkyne Addition: Hex-1-yn-3-ol can be synthesized by the addition of water to hex-1-yne in the presence of a catalyst like mercuric sulfate (HgSO4) and sulfuric acid (H2SO4).
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- Benzoic acid can undergo oxidation reactions to form compounds like salicylic acid .
- Hex-1-yn-3-ol can be oxidized to form hex-1-yn-3-one.
-
Reduction
- Benzoic acid can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4) .
- Hex-1-yn-3-ol can be reduced to hex-1-en-3-ol.
-
Substitution
- Benzoic acid can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation .
- Hex-1-yn-3-ol can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and iodosobenzene.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Vanadium pentoxide (V2O5), manganese and cobalt acetates.
Major Products
Oxidation of Benzoic Acid: Salicylic acid.
Reduction of Benzoic Acid: Benzyl alcohol.
Oxidation of Hex-1-yn-3-ol: Hex-1-yn-3-one.
Reduction of Hex-1-yn-3-ol: Hex-1-en-3-ol.
Scientific Research Applications
Benzoic acid;hex-1-yn-3-ol has diverse applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug formulations and as a preservative.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid involves its absorption into cells, where it inhibits the growth of mold, yeast, and some bacteria by disrupting their metabolic processes . Hex-1-yn-3-ol, with its hydroxyl and alkyne groups, can interact with various molecular targets, potentially affecting cellular pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: Similar to benzoic acid but with an additional hydroxyl group on the benzene ring.
Benzyl Alcohol: The reduced form of benzoic acid.
Hex-1-en-3-ol: The reduced form of hex-1-yn-3-ol.
Uniqueness
Benzoic acid;hex-1-yn-3-ol is unique due to the combination of aromatic carboxylic acid and alkyne with a hydroxyl group, which allows it to participate in a wide range of chemical reactions and applications that are not possible with simpler compounds.
Properties
CAS No. |
56438-75-6 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
benzoic acid;hex-1-yn-3-ol |
InChI |
InChI=1S/C7H6O2.C6H10O/c8-7(9)6-4-2-1-3-5-6;1-3-5-6(7)4-2/h1-5H,(H,8,9);2,6-7H,3,5H2,1H3 |
InChI Key |
NJQOLTXMDBGAGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#C)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl N-[2-[2-(ethylcarbamoylimino)-5-nitro-1,3-thiazol-3-yl]acetyl]-N-methylcarbamate](/img/structure/B14644355.png)
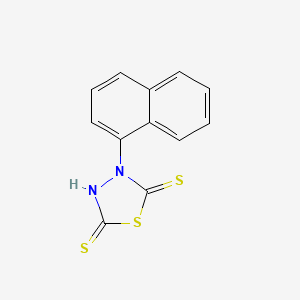
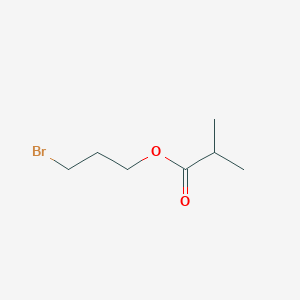
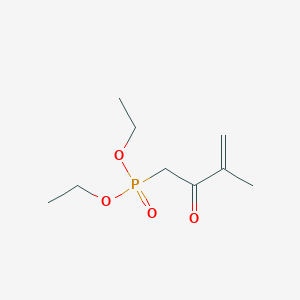
![N-[Bis(2-methylcyclopropyl)methyl]-N'-(2-chloroethyl)urea](/img/structure/B14644377.png)
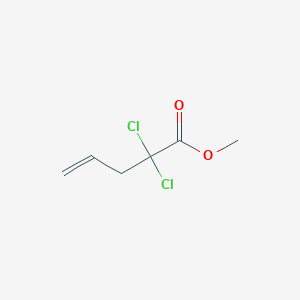
![Benzenamine, 4,4'-[(phenylmethoxy)methylene]bis[N,N-dimethyl-](/img/structure/B14644381.png)
![N-[2-(Heptyloxy)phenyl]acetamide](/img/structure/B14644389.png)
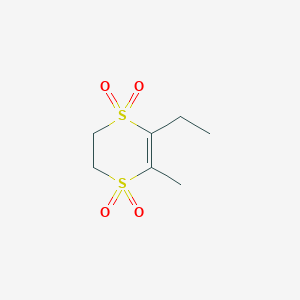
![2-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14644403.png)
![1,1'-(Decane-1,10-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644407.png)

